molecular formula C19H19N3O5S B2824745 ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate CAS No. 1448036-21-2

ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate

Cat. No.: B2824745
CAS No.: 1448036-21-2
M. Wt: 401.44
InChI Key: HFNMVRMZJLOKAD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is a synthetic compound characterized by its complex molecular structure, encompassing a variety of functional groups. It holds significance in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate typically involves multiple steps:

  • Formation of the thieno[3,2-d]pyrimidine core: : Starting from a suitable thiophene derivative, a cyclization reaction with urea or its derivatives leads to the thienopyrimidine structure. This is usually done under heated conditions in the presence of a catalyst such as sulfuric acid.

  • Amidation reaction: : The next step involves coupling this thienopyrimidine core with butanoyl chloride to introduce the butanamido group. This reaction is typically performed in an organic solvent like dichloromethane, using a base like triethylamine to neutralize the hydrogen chloride produced.

  • Esterification: : Finally, the compound is esterified with ethyl benzoate under reflux conditions to introduce the ester group, completing the synthesis. This step usually requires a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound might involve optimizations of the above steps to ensure higher yields and cost-effectiveness. This often includes:

  • Using continuous flow reactors to perform reactions more efficiently.

  • Optimizing temperature and pressure conditions to enhance reaction rates.

  • Employing solvent recycling and purification systems to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized at specific positions depending on the reagents and conditions. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can target the ketone groups within the thienopyrimidine structure. Reagents like sodium borohydride (NaBH4) are commonly used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amido and ester groups. Common reagents for this include alkali metals and amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium under reflux.

  • Reduction: : Sodium borohydride in ethanol under mild heating.

  • Substitution: : Sodium hydroxide in a polar solvent under ambient conditions.

Major Products

  • Oxidation: : Potential oxidation of the thienopyrimidine ring leading to sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups to alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

In Chemistry

  • Used as a starting material in the synthesis of various heterocyclic compounds.

  • Acts as a ligand in coordination chemistry for the preparation of metal complexes.

In Biology

  • Investigated for its potential as a bioactive molecule in the development of new pharmaceuticals.

  • Utilized in the study of enzyme interactions due to its complex structure.

In Medicine

  • Potential therapeutic applications due to its structural similarity to known pharmaceutical agents.

  • Research into its activity against certain types of cancer and microbial infections.

In Industry

  • Used in the manufacture of specialized chemical intermediates.

  • Explored for use in material science applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is largely dependent on its interaction with biological targets:

  • Molecular Targets: : Includes enzymes and receptors that have binding sites complementary to the compound’s structure.

  • Pathways Involved: : Often involves the inhibition of specific enzymes or the modulation of receptor activity, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate stands out due to its unique combination of functional groups. Similar compounds include:

  • Ethyl 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoate: : Lacks the amido group but shares the thienopyrimidine core.

  • Mthis compound: : Contains a methyl ester instead of an ethyl ester, altering its reactivity and physical properties.

  • 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoic acid: : Carboxylate version that can engage in different types of reactions due to the presence of a carboxylic acid group.

Each of these compounds has its own unique set of properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

ethyl 3-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-2-27-18(25)12-5-3-6-13(11-12)20-15(23)7-4-9-22-17(24)16-14(8-10-28-16)21-19(22)26/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNMVRMZJLOKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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